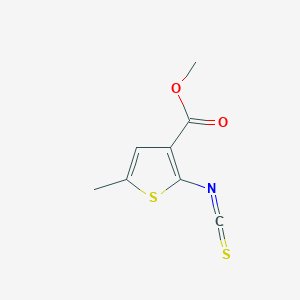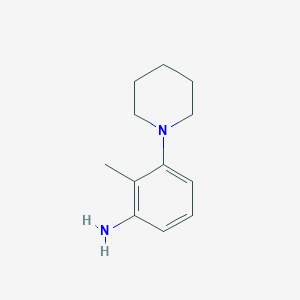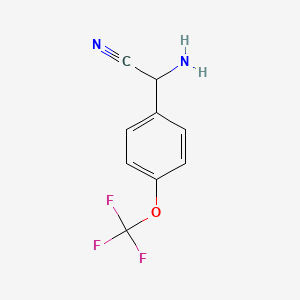![molecular formula C9H13N3O B2968460 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea CAS No. 1599555-19-7](/img/structure/B2968460.png)
3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Ring Construction : Starting from different cyclic or acyclic precursors, the pyrrolidine ring is formed. Reaction conditions and synthetic routes are reported in the literature .
- Functionalization of Preformed Pyrrolidine Rings : For instance, proline derivatives have been used to introduce substituents onto pre-existing pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea contributes to its stereochemistry. Different stereoisomers and spatial orientations of substituents can lead to varying biological profiles due to distinct binding modes with enantioselective proteins .
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), closely related to urea derivatives, is found in fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic properties. Research conducted by Weber and Sharypov (2009) highlights its presence at low levels in many fermented foods and its classification as a group 2A carcinogen by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007. The study elaborates on ethyl carbamate's formation mechanisms, including its derivation from urea, and discusses various methods to determine its presence in foods and beverages, alongside strategies to mitigate its levels (Weber & Sharypov, 2009).
Urea Derivatives in Drug Design
Urea's unique hydrogen bonding capabilities make it a significant functional group in drug-target interactions. A review by Jagtap et al. (2017) emphasizes the role of urea derivatives in medicinal chemistry, showcasing their broad range of bioactivities and potential in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This highlights the importance of urea moiety in drug design and its applicability across various biological targets (Jagtap et al., 2017).
Urea-based Slow Release Fertilizers
Ureaform (UF), a condensation product between urea and formaldehyde, serves as a slow-release nitrogen fertilizer, beneficial for improved fertility management and reducing pollution. Research by Alexander and Helm (1990) discusses the rate of nitrogen release from UF, governed by microbial activity and influenced by the biological fertility of the soil, temperature, and moisture. This research underscores the significance of UF in the agricultural sector and its role in meeting the nitrogen requirements of crops in a controlled manner (Alexander & Helm, 1990).
Urea as a Hydrogen Carrier
The potential of urea as a hydrogen carrier for fuel cells has been explored, considering its advantages such as non-toxicity, stability, ease of transport and storage, and the well-developed manufacturing infrastructure. Rollinson et al. (2011) review the feasibility of utilizing urea as a source of hydrogen, highlighting the importance of further research to exploit sustainable routes for hydrogen supply from urea, thereby addressing future energy needs (Rollinson et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea.
Mode of Action
Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound, such as its lipophilicity, molecular weight, and hydrogen bonding characteristics, can significantly influence its adme properties .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities , suggesting that 3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea could potentially have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
properties
IUPAC Name |
1-methyl-3-(2-pyridin-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)12-6-4-8-3-2-5-11-7-8/h2-3,5,7H,4,6H2,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELKPOAYHSGEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-chloroacetyl)amino]-5-phenylazepane-1-carboxylate](/img/structure/B2968377.png)
![Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2968379.png)


![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2968383.png)

![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)

![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)
![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)